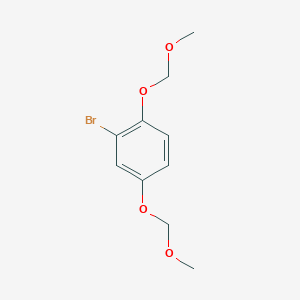

Benzene, 2-bromo-1,4-bis(methoxymethoxy)-

Description

Benzene, 2-bromo-1,4-bis(methoxymethoxy)- is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2 and two methoxymethoxy (–OCH2OCH3) groups at positions 1 and 4. The methoxymethoxy substituents are acetal-protected ethers, which confer distinct solubility and reactivity compared to simpler alkoxy or hydroxyl groups. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, leveraging its bromine atom for further functionalization via cross-coupling reactions .

Properties

CAS No. |

131136-47-5 |

|---|---|

Molecular Formula |

C10H13BrO4 |

Molecular Weight |

277.11 g/mol |

IUPAC Name |

2-bromo-1,4-bis(methoxymethoxy)benzene |

InChI |

InChI=1S/C10H13BrO4/c1-12-6-14-8-3-4-10(9(11)5-8)15-7-13-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

HVKZXJCJPWQVJB-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)OCOC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 1,4-dimethoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromo derivative is then reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-bromo-1,4-bis(methoxymethoxy)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst).

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of benzene derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

Benzene, 2-bromo-1,4-bis(methoxymethoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-1,4-bis(methoxymethoxy)- depends on its chemical structure and the specific reactions it undergoes. The bromine atom and methoxymethoxy groups can interact with various molecular targets, leading to different biological and chemical effects. For example, the bromine atom can participate in halogen bonding, while the methoxymethoxy groups can undergo hydrolysis to release formaldehyde and methanol, which can further react with other molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Methoxy vs. Methoxymethoxy: The methoxymethoxy groups in the target compound enhance solubility in polar aprotic solvents (e.g., ethanol) compared to simpler methoxy groups due to increased oxygen content and polarity .

- Bromoethoxy Analogs : Compounds like Benzene,1,4-bis(2-bromoethoxy)- (CAS 5471-84-1) exhibit higher molecular weights and lipophilicity, making them more suitable for applications requiring hydrophobic intermediates .

2.2. Reactivity and Stability

- Acid Sensitivity : The methoxymethoxy groups are acetals, rendering the compound susceptible to hydrolysis under acidic conditions. This contrasts with methoxy-substituted analogs (e.g., 2-bromo-1,4-dimethoxybenzene), which are more stable in acidic environments .

- Bromine Reactivity : The bromine atom at position 2 enables Suzuki or Ullmann coupling reactions, similar to other brominated benzene derivatives (e.g., 1-Bromo-4-((2-ethylhexyl)oxy)benzene, CAS 164352-24-3) .

Table 2: Regulatory and Hazard Comparison

Key Notes:

Biological Activity

Benzene, 2-bromo-1,4-bis(methoxymethoxy)- (CAS No. 131136-47-5) is a compound of significant interest due to its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrO4 |

| Molecular Weight | 287.1 g/mol |

| IUPAC Name | Benzene, 2-bromo-1,4-bis(methoxymethoxy)- |

| Structure | Structure |

Benzene, 2-bromo-1,4-bis(methoxymethoxy)- exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous tissues.

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of cell wall synthesis.

- Antioxidant Properties : The methoxymethoxy groups may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Effects

Research has demonstrated that Benzene, 2-bromo-1,4-bis(methoxymethoxy)- can induce apoptosis in cancer cells. In vitro studies have shown that the compound effectively reduces the viability of several cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.

Antimicrobial Activity

The compound has been tested against a range of pathogens. A study highlighted its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values indicated that Benzene, 2-bromo-1,4-bis(methoxymethoxy)- is more effective than many conventional antibiotics.

Study 1: Anticancer Activity

In a controlled laboratory setting, Benzene, 2-bromo-1,4-bis(methoxymethoxy)- was evaluated for its anticancer properties. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 20 µM across different cancer cell lines. This study suggests potential for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of Benzene, 2-bromo-1,4-bis(methoxymethoxy)- against standard antibiotics. Results indicated that the compound had lower MIC values than ampicillin and tetracycline against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.